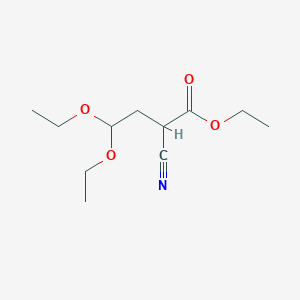

Ethyl 2-cyano-4,4-diethoxybutyrate

Overview

Description

Ethyl 2-cyano-4,4-diethoxybutyrate (ECDB) is an organic compound with the chemical formula C7H12NO3. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. ECDB has a wide range of applications in the pharmaceutical, agricultural, and food industries. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, ECDB is used as a solvent in the manufacture of plastics and as a preservative in food products.

Scientific Research Applications

Synthesis of Cyclopropanedioic Acid Intermediates : Jiang Cheng-jun (2009) reported the synthesis of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin, yielding a promising intermediate for cyclopropanedioic acid synthesis (Jiang Cheng-jun, 2009).

Drug Discovery and Compound Synthesis : S. David and A. Veyrières (1970) presented a method for preparing 3-amino-2,3-dideoxytetrose derivatives from ethyl malonate and methyl 2-amino-4,4-dimethoxybutyrate, with potential applications in drug discovery and new compound synthesis (S. David & A. Veyrières, 1970).

Diradical Polymerization : Tong Li et al. (1991) found that Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) initiates diradical polymerization of acrylonitrile, which is significant for polymer chemistry (Tong Li et al., 1991).

Synthesis of Pyrrole Derivatives : Prativa B. S. Dawadi et al. (2011) demonstrated the synthesis of a new library of pyrrole derivatives using Ethyl 2-chloroacetoacetate and its 4-chloro isomer, important for organic chemistry and pharmaceutical research (Prativa B. S. Dawadi et al., 2011).

Enantiomeric Purity in ACE Inhibitors : P. Herold et al. (2000) showed the synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity, an important intermediate for ACE inhibitors (P. Herold et al., 2000).

Crystal Packing Studies : Zhenfeng Zhang et al. (2011) analyzed the crystal packing of Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing rare nonhydrogen bonding interactions, which is significant in the study of crystallography (Zhenfeng Zhang et al., 2011).

Surgical Adhesives : Y. Tseng et al. (1990) evaluated 2-cyanoacrylates, including ethoxyethyl-2-cyanoacrylate, as surgical adhesives, showing their effectiveness in maintaining skin closure without suturing (Y. Tseng et al., 1990).

properties

IUPAC Name |

ethyl 2-cyano-4,4-diethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKACZDKUNMFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C#N)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399970 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52133-67-2 | |

| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Ethyl 2-cyano-4,4-diethoxybutyrate utilized in the synthesis of 7-deazaguanine derivatives?

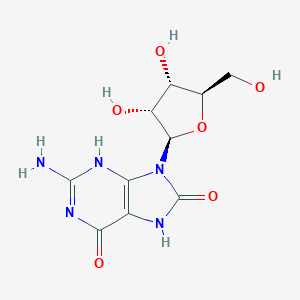

A1: this compound serves as a crucial starting material in the synthesis of specific N-methyl isomers of 7-deazaguanine. [, ] Specifically, it reacts with N-methylguanidine through a condensation reaction. [] This reaction initiates a synthetic pathway that ultimately leads to the formation of the 1-methyl isomer of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 7-deazaguanine). []

Q2: Why is the regioselective synthesis of different N-methyl isomers of 7-deazaguanine important?

A2: The regioselective synthesis of distinct N-methyl isomers of 7-deazaguanine, such as the 1-methyl isomer, is crucial due to the varying biological activities exhibited by these isomers. [] Research indicates that these isomers demonstrate different levels of inhibition against xanthine oxidase, an enzyme involved in purine metabolism. [] Specifically, the 1-methyl isomer exhibits a significantly lower Ki value (3 µM) compared to the 3-methyl isomer (40 µM), suggesting a much higher inhibitory potency against xanthine oxidase. [] This difference in activity highlights the importance of regioselective synthesis for developing compounds with specific biological profiles and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

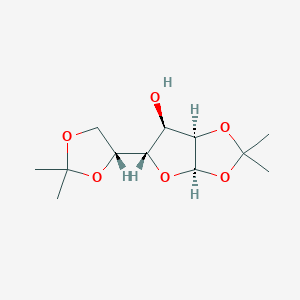

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)